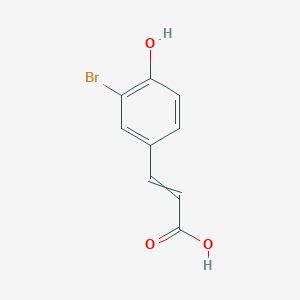![molecular formula C14H13N3O3 B221059 7-hydroxy-1,3-dimethyl-6-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B221059.png)
7-hydroxy-1,3-dimethyl-6-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-hydroxy-1,3-dimethyl-6-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by a pyrrolo[3,2-d]pyrimidine core, which is a fused bicyclic system containing both pyrrole and pyrimidine rings. The presence of hydroxyl, methyl, and phenyl substituents further enhances its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-1,3-dimethyl-6-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrrole and pyrimidine derivatives under controlled conditions. For instance, the reaction of 1,3-dimethyl-2-aminopyrrole with a phenyl-substituted diketone in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be explored to make the process more sustainable.
化学反応の分析
Types of Reactions
7-hydroxy-1,3-dimethyl-6-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of a ketone derivative.
Reduction: The compound can be reduced to form a dihydro derivative, where the double bonds in the pyrimidine ring are hydrogenated.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using corresponding halogenating or nitrating agents.
Major Products Formed
Oxidation: Formation of 7-oxo-1,3-dimethyl-6-phenyl-1,5-dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione.
Reduction: Formation of 1,3-dimethyl-6-phenyl-1,5,7-trihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 7-hydroxy-1,3-dimethyl-6-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione has been studied for its potential as a bioactive molecule. It exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its structural features make it suitable for applications in the field of organic electronics and as a precursor for the synthesis of functional polymers.
作用機序
The mechanism of action of 7-hydroxy-1,3-dimethyl-6-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of key biochemical pathways, resulting in the observed biological effects. The compound’s ability to form hydrogen bonds and π-π interactions with target molecules plays a crucial role in its mechanism of action.
類似化合物との比較
Similar Compounds
7-hydroxy-1,3-dimethyl-6-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione: The parent compound.
7-Hydroxy-1,3-dimethyl-6-(4-methylphenyl)-1,5-dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione: A derivative with a methyl group on the phenyl ring.
7-Hydroxy-1,3-dimethyl-6-(4-chlorophenyl)-1,5-dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione: A derivative with a chlorine atom on the phenyl ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrrole and pyrimidine rings. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. The hydroxyl group at position 7 and the phenyl group at position 6 are particularly important for its interaction with biological targets and its overall stability.
特性
分子式 |
C14H13N3O3 |
|---|---|
分子量 |
271.27 g/mol |
IUPAC名 |
7-hydroxy-1,3-dimethyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H13N3O3/c1-16-11-10(13(19)17(2)14(16)20)15-9(12(11)18)8-6-4-3-5-7-8/h3-7,15,18H,1-2H3 |
InChIキー |
JYLPPQVMEIEYRY-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=C2O)C3=CC=CC=C3 |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=C2O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B220977.png)
![5-(2-ethoxyethylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B220983.png)

![(9E,12E)-2-Ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadeca-9,12-dien-4-one](/img/structure/B220991.png)
![Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate](/img/structure/B221002.png)

![4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B221010.png)


![2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile](/img/structure/B221041.png)



![Thieno[3,2-c][2,6]naphthyridine](/img/structure/B221070.png)
